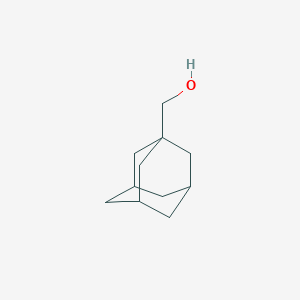

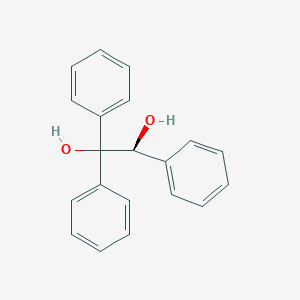

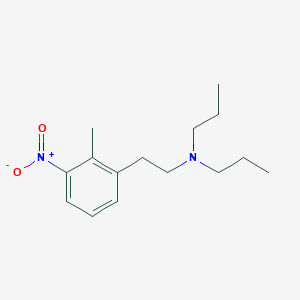

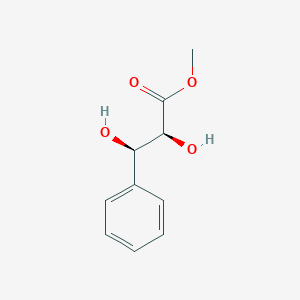

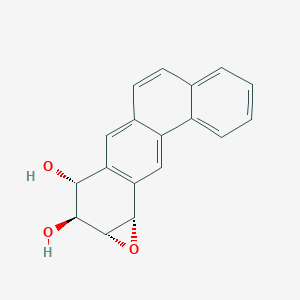

anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Anti-8,9,10,11-tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene, also known as anti-BPDE, is a chemical compound that has been extensively studied due to its carcinogenic properties. BPDE is a potent mutagenic and carcinogenic compound that is formed during the metabolism of polycyclic aromatic hydrocarbons (PAHs) present in tobacco smoke, grilled and charred foods, and other environmental pollutants. Anti-BPDE has been shown to inhibit the formation of DNA adducts, which are the primary cause of cancer initiation and progression.

Mécanisme D'action

Anti-BPDE exerts its chemopreventive effects by inhibiting the formation of DNA adducts. DNA adducts are formed when BPDE reacts with DNA, leading to the formation of covalent bonds between the two molecules. These adducts can cause mutations in the DNA sequence, which can lead to cancer initiation and progression. Anti-BPDE binds to BPDE and prevents it from reacting with DNA, thereby reducing the formation of DNA adducts. Anti-BPDE also induces the expression of enzymes that detoxify carcinogens, such as glutathione S-transferase and quinone reductase, which further reduce the carcinogenic potential of BPDE.

Effets Biochimiques Et Physiologiques

Anti-BPDE has been shown to have several biochemical and physiological effects that contribute to its chemopreventive properties. Anti-BPDE induces the expression of enzymes that detoxify carcinogens, as mentioned above. Anti-BPDE also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of carcinogens. This inhibition reduces the formation of reactive metabolites that can damage DNA and lead to cancer initiation and progression. Anti-BPDE has also been shown to modulate the immune system, leading to enhanced immune surveillance against cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One major advantage of anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene as a chemopreventive agent is its specificity for BPDE. Anti-BPDE does not inhibit the activity of other cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. This specificity reduces the potential for drug interactions and toxicity. However, one limitation of anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene is its low solubility in water, which can limit its bioavailability and efficacy in vivo.

Orientations Futures

For anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene research include the development of more potent analogs with improved solubility and bioavailability. The identification of biomarkers that can predict the efficacy of anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene in cancer prevention is also an important area of research. The combination of anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene with other chemopreventive agents, such as antioxidants and anti-inflammatory compounds, is another promising direction for research. Finally, the development of targeted delivery systems for anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene, such as nanoparticles, can improve its efficacy and reduce potential side effects.

Conclusion

Anti-8,9,10,11-tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene is a promising chemopreventive agent that inhibits the formation of DNA adducts and induces apoptosis in cancer cells. Its specificity for BPDE and lack of toxicity make it an attractive candidate for cancer prevention. Future research should focus on the development of more potent analogs, biomarker identification, combination with other chemopreventive agents, and targeted delivery systems.

Méthodes De Synthèse

Anti-BPDE can be synthesized by the reduction of BPDE using sodium borohydride or lithium aluminum hydride. The reduction process converts the highly reactive epoxide group of BPDE into a stable diol group, which makes it less carcinogenic. The resulting anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene compound can be purified by column chromatography or recrystallization methods.

Applications De Recherche Scientifique

Anti-BPDE has been extensively studied for its potential as a cancer chemopreventive agent. Chemoprevention is a strategy to prevent or delay the development of cancer by using natural or synthetic compounds that inhibit the initiation or progression of cancer. Anti-BPDE has been shown to inhibit the formation of DNA adducts in vitro and in vivo, which are the primary cause of cancer initiation and progression. Anti-BPDE has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a natural process that eliminates damaged or abnormal cells from the body.

Propriétés

Numéro CAS |

64937-39-9 |

|---|---|

Nom du produit |

anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene |

Formule moléculaire |

C18H14O3 |

Poids moléculaire |

278.3 g/mol |

Nom IUPAC |

(4S,6R,7S,8R)-5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |

InChI |

InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1 |

Clé InChI |

QMVDCUCAPJTHNE-VSZNYVQBSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]5[C@H](O5)[C@H]([C@@H]4O)O |

SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |

SMILES canonique |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |

Synonymes |

[1aR-(1aα,2α,3β,11bα)]-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol, |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.